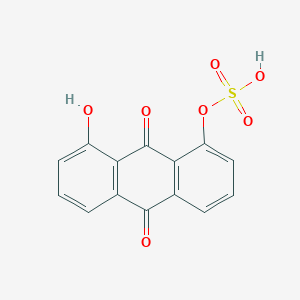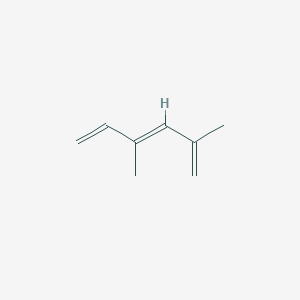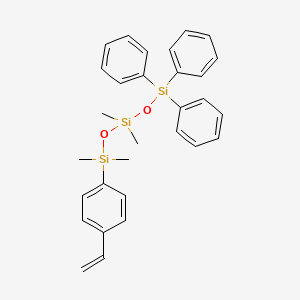
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is a unique organosilicon compound that features a trisiloxane backbone with phenyl and ethenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane with 4-vinylphenyl compounds. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants, owing to its stability and inertness.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane involves its interaction with molecular targets through its ethenyl and phenyl groups. The ethenyl group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The phenyl groups can engage in π-π interactions with aromatic compounds, contributing to the stability and functionality of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar structure but lacks the trisiloxane backbone.
1-(4-Vinylphenyl)ethanone: Contains a carbonyl group instead of the trisiloxane backbone.
4-Vinylphenylboronic acid: Contains a boronic acid group instead of the trisiloxane backbone.
Uniqueness
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is unique due to its trisiloxane backbone, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and resistance to harsh conditions.
Propriétés
Numéro CAS |
114556-28-4 |
|---|---|
Formule moléculaire |
C30H34O2Si3 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
[dimethyl(triphenylsilyloxy)silyl]oxy-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C30H34O2Si3/c1-6-26-22-24-27(25-23-26)33(2,3)31-34(4,5)32-35(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h6-25H,1H2,2-5H3 |
Clé InChI |
ZENCGRCRHYEWQF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)C=C)O[Si](C)(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


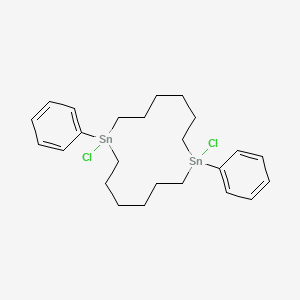
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

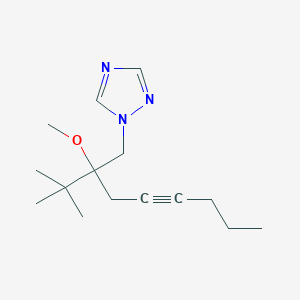
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

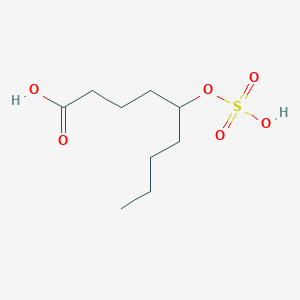
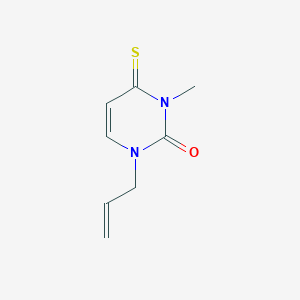


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
